4-((9H-Fluoren-3-yl)amino)-4-oxobut-2-enoicacid
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Overview
Description
4-((9H-Fluoren-3-yl)amino)-4-oxobut-2-enoicacid is an organic compound that belongs to the class of fluorenyl derivatives. This compound is characterized by the presence of a fluorenyl group attached to an amino group, which is further connected to a butenoic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9H-Fluoren-3-yl)amino)-4-oxobut-2-enoicacid typically involves the reaction of fluorenyl derivatives with appropriate amino and butenoic acid precursors. One common method involves the condensation reaction between 9H-fluoren-3-amine and 4-oxobut-2-enoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-((9H-Fluoren-3-yl)amino)-4-oxobut-2-enoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and fluorenyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenyl oxides, while reduction can produce fluorenyl amines.
Scientific Research Applications
4-((9H-Fluoren-3-yl)amino)-4-oxobut-2-enoicacid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-((9H-Fluoren-3-yl)amino)-4-oxobut-2-enoicacid involves its interaction with specific molecular targets and pathways. The fluorenyl group can interact with various receptors and enzymes, modulating their activity. The amino and butenoic acid moieties can also participate in biochemical reactions, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(9H-Fluoren-3-yl)-4-oxobutanoic acid
- 4-amino-4-(9H-fluoren-3-yl)butanoic acid
Uniqueness
4-((9H-Fluoren-3-yl)amino)-4-oxobut-2-enoicacid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H13NO3 |
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Molecular Weight |
279.29 g/mol |
IUPAC Name |
(E)-4-(9H-fluoren-3-ylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C17H13NO3/c19-16(7-8-17(20)21)18-13-6-5-12-9-11-3-1-2-4-14(11)15(12)10-13/h1-8,10H,9H2,(H,18,19)(H,20,21)/b8-7+ |
InChI Key |
DPUGLVUNPUIJBN-BQYQJAHWSA-N |
Isomeric SMILES |
C1C2=C(C=C(C=C2)NC(=O)/C=C/C(=O)O)C3=CC=CC=C31 |
Canonical SMILES |
C1C2=C(C=C(C=C2)NC(=O)C=CC(=O)O)C3=CC=CC=C31 |
Origin of Product |
United States |
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